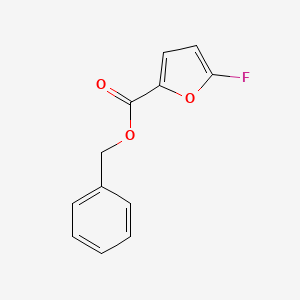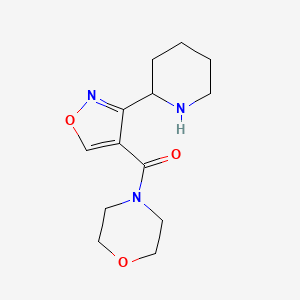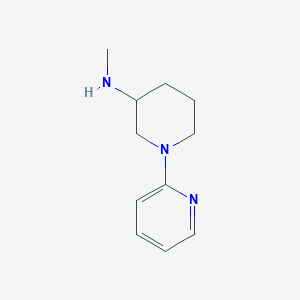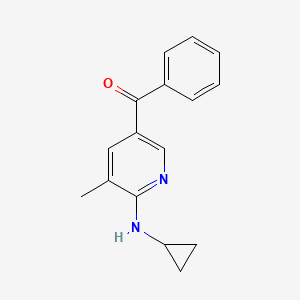
(6-(Cyclopropylamino)-5-methylpyridin-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Cyclopropylamino)-5-methylpyridin-3-yl)(phenyl)methanone is an organic compound that features a pyridine ring substituted with a cyclopropylamino group and a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Cyclopropylamino)-5-methylpyridin-3-yl)(phenyl)methanone typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Bohlmann-Rahtz pyridine synthesis or the Hantzsch dihydropyridine synthesis.
Introduction of the Cyclopropylamino Group: This step involves the reaction of the pyridine derivative with cyclopropylamine under suitable conditions, often using a catalyst such as palladium or copper.
Attachment of the Phenylmethanone Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-(Cyclopropylamino)-5-methylpyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, amines, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
(6-(Cyclopropylamino)-5-methylpyridin-3-yl)(phenyl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: The compound is explored for its properties in the development of new materials with specific chemical or physical characteristics.
Mechanism of Action
The mechanism of action of (6-(Cyclopropylamino)-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects . The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds also contain a pyridine ring and exhibit similar pharmacological activities.
Pyrimidine Derivatives: Pyrimidines are structurally similar and are used in various therapeutic applications.
Pyrazine Derivatives: Pyrazines share a similar nitrogen-containing ring structure and have diverse biological activities.
Uniqueness
(6-(Cyclopropylamino)-5-methylpyridin-3-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N2O |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
[6-(cyclopropylamino)-5-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C16H16N2O/c1-11-9-13(10-17-16(11)18-14-7-8-14)15(19)12-5-3-2-4-6-12/h2-6,9-10,14H,7-8H2,1H3,(H,17,18) |
InChI Key |
ICESCEAEGHYTJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC2CC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


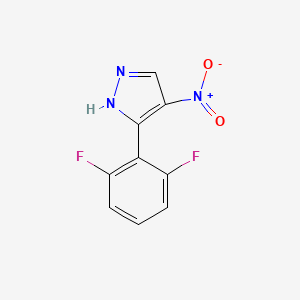
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B11807130.png)


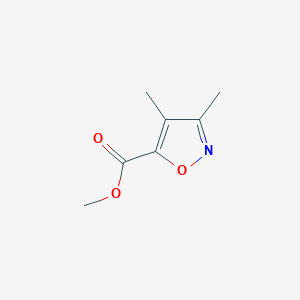
![7-Nitrobenzo[D]thiazole-2-thiol](/img/structure/B11807164.png)

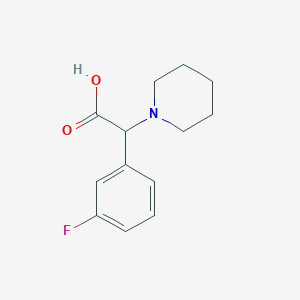
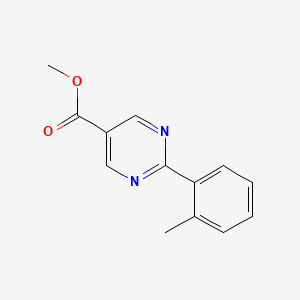
![tert-Butyl 7-(aminomethyl)-2,3,4a,5-tetrahydrocyclopenta[b][1,4]oxazine-4(7aH)-carboxylate](/img/structure/B11807189.png)
